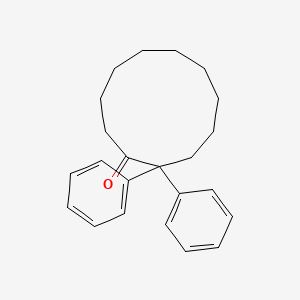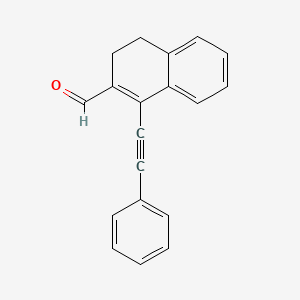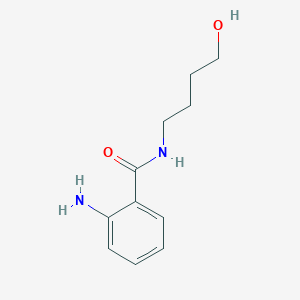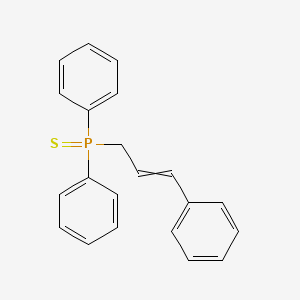
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate is a chemical compound with the molecular formula C27H27NO7S and a molecular weight of 509.57 g/mol . This compound is characterized by the presence of a nitrophenyl group, a dipropoxyanthracene moiety, and a sulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Preparation of 9,10-dipropoxyanthracene: This intermediate can be synthesized through the alkylation of anthracene with propyl bromide in the presence of a base.
Introduction of the sulfonate group: The sulfonation of 9,10-dipropoxyanthracene can be achieved using sulfur trioxide or chlorosulfonic acid.
Attachment of the (4-nitrophenyl)methyl group: This step involves the reaction of the sulfonated intermediate with (4-nitrophenyl)methyl chloride in the presence of a base to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism by which (4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The dipropoxyanthracene moiety can interact with aromatic systems, making the compound useful in studying π-π interactions and other molecular interactions .
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate can be compared with other similar compounds, such as:
(4-Nitrophenyl)methyl anthracene-2-sulfonate: Lacks the dipropoxy groups, making it less soluble and less reactive.
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate: Contains methoxy groups instead of propoxy groups, which can affect its reactivity and solubility.
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-carboxylate: Has a carboxylate group instead of a sulfonate group, altering its chemical properties and applications.
Propriétés
Numéro CAS |
144146-37-2 |
|---|---|
Formule moléculaire |
C27H27NO7S |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C27H27NO7S/c1-3-15-33-26-22-7-5-6-8-23(22)27(34-16-4-2)25-17-21(13-14-24(25)26)36(31,32)35-18-19-9-11-20(12-10-19)28(29)30/h5-14,17H,3-4,15-16,18H2,1-2H3 |
Clé InChI |
AMCKJQODFJACGA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OCCC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
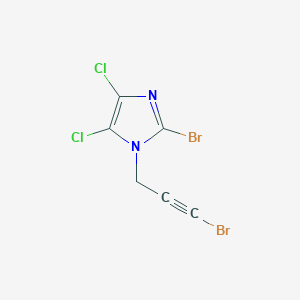
![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)
